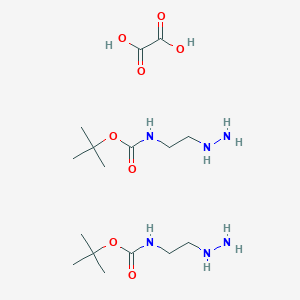

Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid is a chemical compound with the molecular formula C16H36N6O8 . The compound is also known by its IUPAC name, tert-butyl (2-hydrazineylethyl)carbamate hemioxalate . It has a molecular weight of 440.5 g/mol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/2C7H17N3O2.C2H2O4/c21-7(2,3)12-6(11)9-4-5-10-8;3-1(4)2(5)6/h210H,4-5,8H2,1-3H3,(H,9,11);(H,3,4)(H,5,6) .Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 175.23 g/mol, a XLogP3-AA of -0.2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The compound also has an exact mass of 175.132076794 g/mol, a monoisotopic mass of 175.132076794 g/mol, a topological polar surface area of 76.4 Ų, a heavy atom count of 12, and a complexity of 142 .Scientific Research Applications

Synthesis and Chemical Reactions

- Tert-butyl N-(2-hydrazinylethyl)carbamate; oxalic acid compounds have been utilized in various synthetic processes. For instance, tert-butyl carbamates are used in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan (Padwa, Brodney, & Lynch, 2003).

- They are involved in the synthesis of various organic compounds, such as tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate, through asymmetric Mannich reactions (Yang, Pan, & List, 2009).

- An efficient method has been developed for the synthesis of N-tert-butyl amides using oxalic acid dihydrate in solvent-free conditions, highlighting the chemical versatility of these compounds (Mokhtary & Nasernezhad, 2014).

Environmental and Safety Applications

- Studies have shown the use of aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, indicating its significance in environmentally benign chemical processes (Li et al., 2006).

Advanced Chemical Processes

- Research has demonstrated the synthesis of tert-butyl carbamates through innovative methods like Boc-involved neighboring group participation, indicating advancements in chemical synthesis techniques (Li et al., 2015).

- The reaction of carboxylic acid with tert-butyl carbamates through a one-pot Curtius rearrangement has been explored, showcasing the compound's utility in complex chemical transformations (Lebel & Leogane, 2005).

Safety and Hazards

The safety information for Tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid indicates that it has the GHS07 pictogram. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

tert-butyl N-(2-hydrazinylethyl)carbamate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H17N3O2.C2H2O4/c2*1-7(2,3)12-6(11)9-4-5-10-8;3-1(4)2(5)6/h2*10H,4-5,8H2,1-3H3,(H,9,11);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHIVBNWQIZDAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNN.CC(C)(C)OC(=O)NCCNN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2374558.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2374560.png)

![4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2374562.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid](/img/structure/B2374566.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2374568.png)